molecular formula C22H27BrN4O3 B234402 (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine CAS No. 155272-07-4

(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine

Cat. No. B234402
CAS RN: 155272-07-4
M. Wt: 475.4 g/mol
InChI Key: ZXLWUYGUMUAQQJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine, also known as BSK-146, is a novel xanthine derivative that has been synthesized for scientific research purposes. The compound is a potent and selective antagonist of the A2A adenosine receptor, which plays a crucial role in regulating various physiological and pathological processes in the body.

Scientific Research Applications

(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has been extensively used in scientific research to investigate the role of the A2A adenosine receptor in various physiological and pathological processes. The compound has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, cancer, and inflammation. (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has also been used to study the effects of adenosine receptor antagonists on the central nervous system, cardiovascular system, and immune system.

Mechanism of Action

(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine acts as a competitive antagonist of the A2A adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. The A2A receptor is involved in the regulation of various physiological functions, including neurotransmitter release, vasodilation, and immune response. By blocking the A2A receptor, (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological and pathological effects of adenosine.
Biochemical and Physiological Effects
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine inhibits the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. In vivo studies have shown that (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine improves motor function in animal models of Parkinson's disease and reduces inflammation in models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has several advantages as a research tool, including its high potency and selectivity for the A2A adenosine receptor, its stability in biological fluids, and its ability to penetrate the blood-brain barrier. However, the compound also has some limitations, such as its relatively low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has opened up new avenues for research into the role of the A2A adenosine receptor in various physiological and pathological processes. Some of the future directions for research include the development of more potent and selective A2A receptor antagonists, the investigation of the effects of A2A receptor antagonists on other signaling pathways, and the evaluation of the therapeutic potential of (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine in clinical trials. Additionally, (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine could be used as a tool to study the role of the A2A receptor in other diseases, such as Alzheimer's disease and diabetes.

Synthesis Methods

The synthesis of (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine involves several steps, including the reaction of 4-bromobutyl bromide with 4-hydroxystyrene, followed by the reaction of the resulting product with 1,3-diethyl-7-methylxanthine. The final product is obtained through purification and characterization using various techniques, such as NMR spectroscopy and mass spectrometry.

properties

CAS RN

155272-07-4

Product Name

(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine

Molecular Formula

C22H27BrN4O3

Molecular Weight

475.4 g/mol

IUPAC Name

8-[(E)-2-[4-(4-bromobutoxy)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C22H27BrN4O3/c1-4-26-20-19(21(28)27(5-2)22(26)29)25(3)18(24-20)13-10-16-8-11-17(12-9-16)30-15-7-6-14-23/h8-13H,4-7,14-15H2,1-3H3/b13-10+

InChI Key

ZXLWUYGUMUAQQJ-JLHYYAGUSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCCCBr)C

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCBr)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCBr)C

synonyms

(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine

Origin of Product

United States

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